(2E)-3-(3,5-difluorophenyl)prop-2-enal
Description
(2E)-3-(3,5-Difluorophenyl)prop-2-enal is a fluorinated α,β-unsaturated aldehyde characterized by a trans-configuration (E) double bond and a 3,5-difluorophenyl substituent. Its molecular formula is C₉H₆F₂O, with a molecular weight of 168.14 g/mol (inferred from structurally analogous compounds, see Table 1) . The aldehyde functional group (-CHO) and fluorine substituents make it a versatile building block in medicinal chemistry, particularly for synthesizing fluorinated pharmaceuticals or bioactive molecules. Fluorination at the 3,5-positions of the phenyl ring enhances electronic effects and metabolic stability, which are critical in drug design .
Properties
IUPAC Name |
(E)-3-(3,5-difluorophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-6H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJNIOGUAYENEA-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C=C/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405937-99-7 | |
| Record name | (2E)-3-(3,5-difluorophenyl)prop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-difluorophenyl)prop-2-enal typically involves the reaction of 3,5-difluorobenzaldehyde with an appropriate reagent to introduce the propenal group. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,5-difluorophenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2E)-3-(3,5-difluorophenyl)prop-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-3-(3,5-difluorophenyl)prop-2-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Substituent Position Isomers: 2,6-Difluorophenyl Analog
Compound : (2E)-3-(2,6-Difluorophenyl)prop-2-enal
Comparison :
- Electronic Effects : The ortho-fluorine atoms may alter the electron-withdrawing nature of the phenyl ring, affecting conjugation with the α,β-unsaturated system.
Halogen-Substituted Analog: 3,5-Dichlorophenyl Derivative
Compound : (2E)-3-(3,5-Dichlorophenyl)prop-2-enal
Comparison :
- Reactivity : The weaker C-Cl bond (vs. C-F) may make the dichloro compound more susceptible to metabolic dehalogenation.
Functional Group Variant: Carboxylic Acid Derivative
Compound : trans-3,5-Difluorocinnamic Acid
Comparison :
- Functional Group : The carboxylic acid (-COOH) group confers acidity (pKa ~4.5), enabling salt formation, unlike the aldehyde’s electrophilic nature.
- Applications : Used in polymer synthesis or as a metal-chelating agent, whereas the aldehyde is tailored for condensation reactions (e.g., Schiff base formation).
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Substituent Positions | Purity | Appearance |
|---|---|---|---|---|---|---|---|
| (2E)-3-(3,5-Difluorophenyl)prop-2-enal | Not available | C₉H₆F₂O | 168.14* | Aldehyde | 3,5-difluorophenyl | N/A | Not reported |
| (2E)-3-(2,6-Difluorophenyl)prop-2-enal | 117338-43-9 | C₉H₆F₂O | 168.14 | Aldehyde | 2,6-difluorophenyl | >97% | White crystals |
| (2E)-3-(3,5-Dichlorophenyl)prop-2-enal | 1240489-53-5 | C₉H₆Cl₂O | 201 | Aldehyde | 3,5-dichlorophenyl | ≥95% | Not reported |
| trans-3,5-Difluorocinnamic Acid | 147700-58-1 | C₉H₆F₂O₂ | 184.14 | Carboxylic acid | 3,5-difluorophenyl | Not reported | Not reported |
*Inferred from structurally analogous 2,6-isomer .
Biological Activity
(2E)-3-(3,5-difluorophenyl)prop-2-enal, a compound characterized by its unique difluorophenyl substituent and aldehyde functional group, has garnered interest in the scientific community for its potential biological activities. This article explores the compound's mechanisms of action, biological applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFO, with a molecular weight of 192.17 g/mol. The presence of fluorine atoms enhances the compound's electronic properties, making it more reactive than its non-fluorinated counterparts. This reactivity is attributed to the aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes, influencing various biological pathways .
The biological activity of this compound primarily stems from its ability to interact with molecular targets such as enzymes and receptors. The aldehyde group allows the compound to participate in nucleophilic reactions, leading to modifications in protein function and enzymatic activity. This interaction can affect metabolic processes and signal transduction pathways, contributing to its potential therapeutic effects .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Studies have suggested that this compound may modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade. This could make it a candidate for developing anti-inflammatory therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| (2E)-3-(2,4-difluorophenyl)prop-2-enal | CHFO | Anticancer, anti-inflammatory effects |
| (2E)-3-(3-chlorophenyl)prop-2-enal | CHClO | Moderate anticancer activity |
| (2E)-3-(4-fluorophenyl)prop-2-enal | CHFO | Antimicrobial properties |
This table illustrates how variations in substituents can influence biological activity.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound can effectively inhibit the growth of specific cancer cell lines. For example, studies showed a significant reduction in cell viability at concentrations as low as 50 µM .
- Mechanistic Insights : Molecular docking studies indicate that this compound binds effectively to active sites on target proteins involved in cancer progression and inflammation. These findings suggest that further exploration into its binding affinities could lead to the development of more potent derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
